1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine
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Overview
Description
1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpropylamine with a suitable pyrazoloquinoline precursor in the presence of a catalyst such as stannic chloride or indium(III) chloride . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvent, temperature, and catalyst concentration is critical to ensure high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-quinolinol: Known for its antimicrobial activity.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Studied for its antileishmanial properties.
Imiquimod: An imidazoquinoline nucleoside analog with immunostimulatory and antiviral activities.
Uniqueness
1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
863728-14-7 |
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Molecular Formula |
C15H18N4 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-methyl-1-(2-methylpropyl)pyrazolo[3,4-c]quinolin-4-amine |
InChI |
InChI=1S/C15H18N4/c1-9(2)8-12-13-10-6-4-5-7-11(10)17-15(16)14(13)18-19(12)3/h4-7,9H,8H2,1-3H3,(H2,16,17) |
InChI Key |
MAJQGVJKESXUHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C2C3=CC=CC=C3N=C(C2=NN1C)N |
Origin of Product |
United States |
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